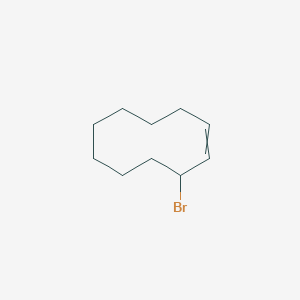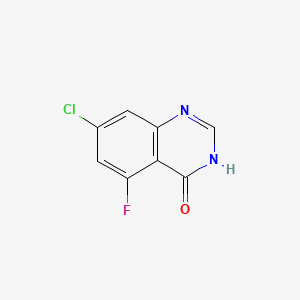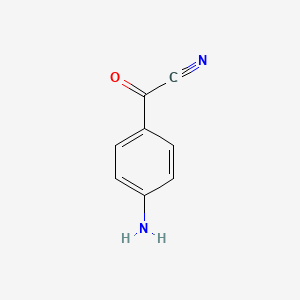![molecular formula C15H10Cl2N2O3S B13943535 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 530155-88-5](/img/structure/B13943535.png)
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a chemical compound with the molecular formula C15H10Cl2N2O3S. It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant metabolites. This compound contains several functional groups, including an amino group, a carbonothioyl group, and a carboxylic acid group, which influence its reactivity and interactions with other molecules.
Méthodes De Préparation
The synthesis of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves several steps. One common method includes the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with nucleophiles like amines or thiols, forming substituted derivatives.
Applications De Recherche Scientifique
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid: Another closely related compound with different chlorine substitution, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Propriétés
Numéro CAS |
530155-88-5 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O3S |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
2-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-10-6-3-5-9(12(10)17)13(20)19-15(23)18-11-7-2-1-4-8(11)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
Clé InChI |
FBCNEUWZHOXREP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


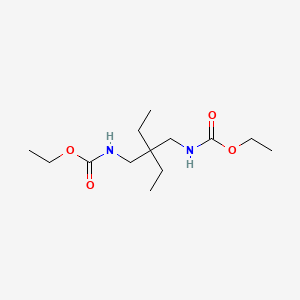
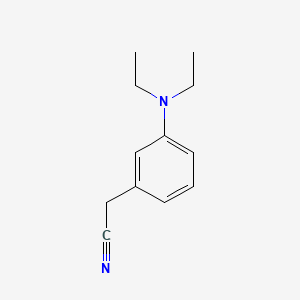
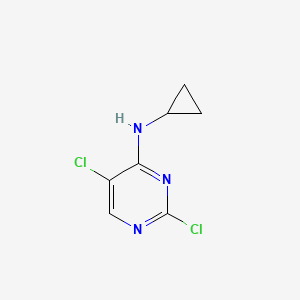

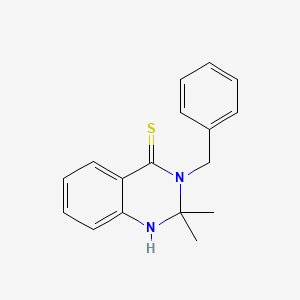
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
